Dnp-PLGLWA-DArg-NH2 (TFA)
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Overview
Description
Dnp-PLGLWA-DArg-NH2 (TFA) is a fluorogenic substrate specifically designed for matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-9 . This compound is used to quantify the activity of these enzymes by measuring fluorescence at an excitation wavelength of 280 nm and an emission wavelength of 360 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-PLGLWA-DArg-NH2 (TFA) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of Dnp-PLGLWA-DArg-NH2 (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dnp-PLGLWA-DArg-NH2 (TFA) primarily undergoes hydrolysis reactions catalyzed by MMPs. The hydrolysis of the peptide bond between specific amino acids results in the release of a fluorescent signal .
Common Reagents and Conditions
Reagents: Tris-HCl buffer, NaCl, CaCl2, Brij 35, ZnSO4, and acetic acid
Conditions: The enzyme activity assays are performed at 37°C for 20 hours in a buffer solution
Major Products
The major product of the hydrolysis reaction is the cleaved peptide fragments, which can be detected by the increase in fluorescence .
Scientific Research Applications
Dnp-PLGLWA-DArg-NH2 (TFA) is widely used in scientific research for the following applications:
Biochemistry: Quantifying the activity of MMPs in various biological samples
Molecular Biology: Studying the role of MMPs in tissue remodeling, cancer metastasis, and other physiological processes
Medicine: Investigating potential therapeutic targets for diseases involving MMPs, such as cancer and cardiovascular diseases
Industry: Developing diagnostic assays and screening for MMP inhibitors
Mechanism of Action
Dnp-PLGLWA-DArg-NH2 (TFA) functions as a substrate for MMPs. When MMP-1 or MMP-9 cleaves the peptide bond within the substrate, the dinitrophenol (Dnp) group is released, resulting in an increase in fluorescence. This fluorescence can be measured to quantify the enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Dnp-PLGLWA-DArg-NH2: (without TFA): Similar substrate but without the trifluoroacetate salt.
Other MMP Substrates: Various fluorogenic substrates designed for different MMPs, such as MMP-2 and MMP-7
Uniqueness
Dnp-PLGLWA-DArg-NH2 (TFA) is unique due to its high specificity for MMP-1 and MMP-9, making it a valuable tool for studying these enzymes in detail .
Properties
Molecular Formula |
C47H65F3N14O13 |
---|---|
Molecular Weight |
1091.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H64N14O11.C2HF3O2/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48;3-2(4,5)1(6)7/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49);(H,6,7)/t26-,31+,32-,33-,34-,36-;/m0./s1 |
InChI Key |
GMYYKUSXNGFHND-RWQUALJJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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